REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][C:3]([C:6](=O)[CH2:7]C)=[CH:2]1.[C:10](=[O:13])([O-])[O-].[K+].[K+].[CH2:16](Cl)Cl>O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[O:1]1[CH:5]=[CH:4][C:3]([C:6]([O:13][CH2:10][CH3:16])=[CH2:7])=[CH:2]1 |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
6.75 g
|
Type
|
reactant
|
Smiles
|
O1C=C(C=C1)C(CC)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added TEOF (13.2 mL, 0.079 mol)
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 126 h
|
Duration
|
126 h
|
Type
|
STIRRING
|
Details
|
stirred for 10 min
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled (35 mm, 82°-85° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=C(C=C1)C(=C)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 29% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |